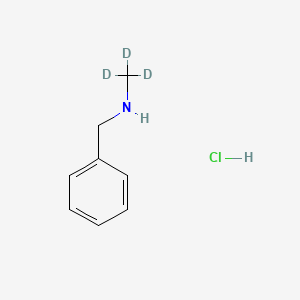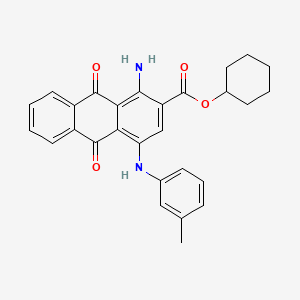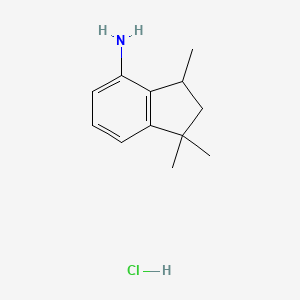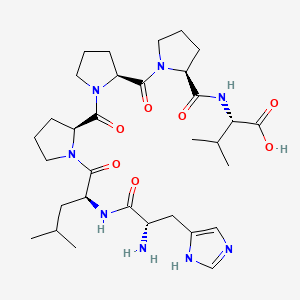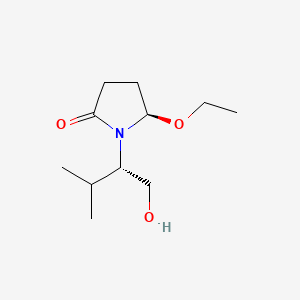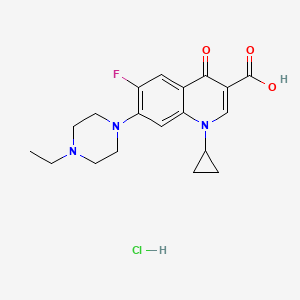
Chlorhydrate d'enrofloxacine
Vue d'ensemble
Description
PD160788 (monohydrochlorure), également connu sous le nom d'Enrofloxacine monohydrochlorure, est un antibiotique de la famille des fluoroquinolones. Il est largement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux, en particulier les bovins et les volailles. Ce composé est efficace contre un large spectre de bactéries Gram-négatives et Gram-positives, ce qui en fait un outil précieux pour la gestion des maladies infectieuses chez le bétail.
Applications De Recherche Scientifique
PD160788 (monohydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of fluoroquinolone antibiotics.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It serves as a reference compound in the development of new antibiotics and in pharmacokinetic studies.
Industry: The compound is used in the formulation of veterinary medicines and in the study of drug delivery systems.
Mécanisme D'action
Enrofloxacin hydrochloride, also known as Enrofloxacin HCl, is a potent antibiotic agent from the fluoroquinolone family . It is widely used in veterinary medicine due to its broad-spectrum antibacterial activity . This article will delve into the mechanism of action of Enrofloxacin HCl, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.
Target of Action
Enrofloxacin HCl primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
Enrofloxacin HCl exerts its antibacterial effect by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents DNA supercoiling and replication, leading to the death of the bacteria . The bactericidal activity of Enrofloxacin HCl is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .
Biochemical Pathways
The primary biochemical pathway affected by Enrofloxacin HCl is the bacterial DNA replication pathway . By inhibiting DNA gyrase and topoisomerase IV, Enrofloxacin HCl prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Enrofloxacin HCl varies depending on the species. For instance, in cows, the drug is rapidly absorbed and extensively distributed in tissues through systemic circulation . The elimination half-lives from various tissues range from 104 to 310 hours . The areas under the drug concentration-time curves (AUC) for these tissues range from 249 to 972 h mg kg −1 . The maximum concentration (Cmax) values range from 5 to 37 mg kg −1 .
Result of Action
The primary result of Enrofloxacin HCl’s action is the death of susceptible bacteria . By inhibiting key enzymes involved in bacterial DNA replication, Enrofloxacin HCl effectively halts the growth and proliferation of bacteria, leading to their eventual death .
Action Environment
The action of Enrofloxacin HCl can be influenced by various environmental factors. For instance, the presence of certain inorganic anions can affect the degradation efficiency of Enrofloxacin HCl . Moreover, the aquatic environment with Enrofloxacin concentration less than 0.5 mg/L has no effect on the diversity and abundance of bacteria, while the concentration of Enrofloxacin at 5 mg/L has a greater impact on the bacterial community .
Safety and Hazards
Orientations Futures
The identification of novel chlamydiae as well as new animal hosts for previously described chlamydial pathogens should place a renewed emphasis on basic in vivo studies to demonstrate the efficacy of existing and new antimicrobial treatment regimes . Building on recent reviews of antimicrobials limited to C. trachomatis and C. suis, this review will explore the use of antimicrobials, the evidence and factors that influence the treatment failure of chlamydial infections in animals and the future directions in the control of these important veterinary pathogens .
Analyse Biochimique
Biochemical Properties
Enrofloxacin hydrochloride has demonstrated significant antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against various bacteria including Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, and Shigella . The bactericidal activity of Enrofloxacin hydrochloride is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .
Cellular Effects
Enrofloxacin hydrochloride exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell death . This antibiotic also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Enrofloxacin hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Enrofloxacin hydrochloride prevents bacterial DNA replication, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation efficiency of Enrofloxacin hydrochloride by ultraviolet (UV)/persulfate (PDS) technology was found to be 5.4 times that of UV alone, due to a higher rate constant . This indicates that Enrofloxacin hydrochloride is stable under certain conditions and can have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Enrofloxacin hydrochloride vary with different dosages . For instance, in a study on Yellow River carp, it was found that different concentrations of Enrofloxacin hydrochloride had different effects on the fish’s physiology . High concentrations of Enrofloxacin hydrochloride could potentially have toxic or adverse effects .
Metabolic Pathways
Enrofloxacin hydrochloride is involved in several metabolic pathways. It undergoes transformation reactions including ring cleavage, hydroxylation, methylation, and oxidation . Enrofloxacin hydrochloride is partially deethylated by CYP450 into the active metabolite ciprofloxacin, which is also a fluoroquinolone antibiotic .
Transport and Distribution
Enrofloxacin hydrochloride is widely distributed in different tissues. It has been found that Enrofloxacin hydrochloride exhibits large distribution in bile, indicating that bile excretion might be the primary elimination route of Enrofloxacin hydrochloride in certain species .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du PD160788 (monohydrochlorure) implique généralement les étapes suivantes:
Formation du noyau fluoroquinolonique : La synthèse commence par la formation de la structure du noyau fluoroquinolonique. Ceci est réalisé par une série de réactions de condensation impliquant un composé aromatique fluoré et un hétérocycle contenant de l'azote.
Introduction du cycle pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile. Cette étape est cruciale pour l'activité antibiotique du composé.
Formation du sel de monohydrochlorure : La dernière étape implique la conversion de la base libre en sa forme de sel de monohydrochlorure. Ceci est généralement fait en faisant réagir la base libre avec de l'acide chlorhydrique dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de PD160788 (monohydrochlorure) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:
Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de condensation et de substitution.
Purification : Le produit brut est purifié en utilisant des techniques telles que la cristallisation, la filtration et le séchage.
Contrôle qualité : Le produit final est soumis à des tests de contrôle qualité rigoureux pour garantir sa pureté et son efficacité.
Analyse Des Réactions Chimiques
Types de réactions
PD160788 (monohydrochlorure) subit plusieurs types de réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier le cycle quinolonique, affectant ses propriétés antibiotiques.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le cycle pipérazine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont employés dans des conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du composé parent, qui peuvent avoir différents niveaux d'activité antibiotique.
Applications de recherche scientifique
PD160788 (monohydrochlorure) a un large éventail d'applications de recherche scientifique:
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des antibiotiques fluoroquinolones.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les communautés microbiennes.
Médecine : Il sert de composé de référence dans le développement de nouveaux antibiotiques et dans les études pharmacocinétiques.
Industrie : Le composé est utilisé dans la formulation de médicaments vétérinaires et dans l'étude des systèmes d'administration de médicaments.
Mécanisme d'action
PD160788 (monohydrochlorure) exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. En se liant à ces enzymes, le composé empêche le superenroulement de l'ADN bactérien, conduisant à l'inhibition de la division cellulaire et finalement à la mort cellulaire bactérienne.
Comparaison Avec Des Composés Similaires
PD160788 (monohydrochlorure) peut être comparé à d'autres antibiotiques fluoroquinolones tels que la ciprofloxacine, la norfloxacine et la lévofloxacine. Bien que tous ces composés partagent un mécanisme d'action similaire, PD160788 (monohydrochlorure) est unique par sa grande efficacité contre Mycoplasma bovis et son activité inhibitrice contre le virus de la vaccine .
Liste des composés similaires
- Ciprofloxacine
- Norfloxacine
- Lévofloxacine
- Ofloxacine
- Moxifloxacine
Ces composés sont également utilisés pour traiter les infections bactériennes mais peuvent varier dans leur spectre d'activité et leurs propriétés pharmacocinétiques.
Propriétés
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920877 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112732-17-9 | |
| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112732-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?
A: Enrofloxacin Hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, Enrofloxacin Hydrochloride effectively halts bacterial growth and leads to cell death.
Q2: Does Enrofloxacin Hydrochloride's mechanism of action differ between Gram-positive and Gram-negative bacteria?
A: Yes, while Enrofloxacin Hydrochloride targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []
Q3: What is the molecular formula and weight of Enrofloxacin Hydrochloride?
A: The molecular formula of Enrofloxacin Hydrochloride is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize Enrofloxacin Hydrochloride?
A: Several spectroscopic techniques are employed to characterize Enrofloxacin Hydrochloride, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]
Q5: How does the solubility of Enrofloxacin Hydrochloride vary with pH?
A: The solubility of Enrofloxacin Hydrochloride is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]
Q6: How does Enrofloxacin Hydrochloride perform in different formulations?
A: Enrofloxacin Hydrochloride has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []
Q7: Does Enrofloxacin Hydrochloride possess any notable catalytic properties?
A7: While primarily known for its antibacterial properties, research on Enrofloxacin Hydrochloride's catalytic properties is limited. Its potential applications in catalysis are not well-established.
Q8: How is computational chemistry used to study Enrofloxacin Hydrochloride?
A: Computational chemistry plays a significant role in understanding and predicting the properties of Enrofloxacin Hydrochloride. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of Enrofloxacin Hydrochloride and its biological activity. []
Q9: How does the structure of Enrofloxacin Hydrochloride contribute to its antibacterial activity?
A: The structure of Enrofloxacin Hydrochloride contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []
Q10: What are some common approaches to enhance the stability and solubility of Enrofloxacin Hydrochloride formulations?
A: Various strategies are employed to improve the stability and solubility of Enrofloxacin Hydrochloride formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (Enrofloxacin Hydrochloride Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.
Q11: Are there specific safety considerations for handling Enrofloxacin Hydrochloride in a laboratory setting?
A11: As with all pharmaceuticals, handling Enrofloxacin Hydrochloride requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.
Q12: How is the bioavailability of Enrofloxacin Hydrochloride affected by its route of administration?
A: ** The bioavailability of Enrofloxacin Hydrochloride varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []
Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of Enrofloxacin Hydrochloride?
A13: The efficacy of Enrofloxacin Hydrochloride is assessed using a combination of in vitro and in vivo studies:
- Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]
- Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]
Q14: What are the main mechanisms of resistance to Enrofloxacin Hydrochloride in bacteria?
A: Bacteria can develop resistance to Enrofloxacin Hydrochloride through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.
Q15: What are the potential toxicological effects of Enrofloxacin Hydrochloride?
A15: While generally considered safe when used appropriately, Enrofloxacin Hydrochloride can cause adverse effects in some cases:
Q16: What approaches are being explored to improve the delivery of Enrofloxacin Hydrochloride to specific targets?
A16: Researchers are investigating various strategies to enhance the targeted delivery of Enrofloxacin Hydrochloride, including:
- Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]
Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of Enrofloxacin Hydrochloride treatment?
A17: Research on biomarkers for Enrofloxacin Hydrochloride efficacy and toxicity is ongoing. Some potential biomarkers include:
Q18: What analytical techniques are commonly employed to quantify Enrofloxacin Hydrochloride in biological samples?
A18: Several analytical methods are available for quantifying Enrofloxacin Hydrochloride in biological samples:
- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []
Q19: What are the potential environmental impacts of Enrofloxacin Hydrochloride?
A19: The widespread use of antibiotics, including Enrofloxacin Hydrochloride, raises concerns about their potential environmental impacts:
Q20: How does the dissolution rate of Enrofloxacin Hydrochloride affect its bioavailability?
A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of Enrofloxacin Hydrochloride (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]
Q21: What parameters are typically assessed during the validation of an analytical method for Enrofloxacin Hydrochloride?
A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []
Q22: What quality control measures are employed during the manufacturing of Enrofloxacin Hydrochloride to ensure its quality and safety?
A22: Stringent quality control measures are implemented throughout the manufacturing process of Enrofloxacin Hydrochloride to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.
Q23: Does Enrofloxacin Hydrochloride interact with drug transporters?
A23: Yes, Enrofloxacin Hydrochloride can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.
Q24: Can Enrofloxacin Hydrochloride induce or inhibit drug-metabolizing enzymes?
A24: Enrofloxacin Hydrochloride has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.
Q25: What are some alternatives to Enrofloxacin Hydrochloride for treating bacterial infections?
A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


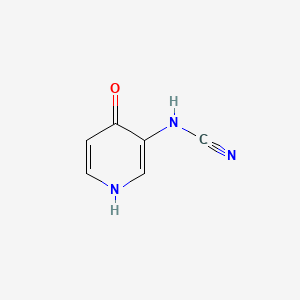
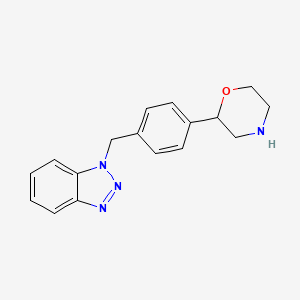

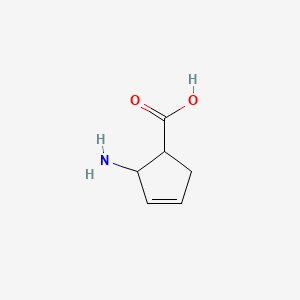
![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)

